[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
CAS No.: 1261232-33-0
Cat. No.: VC8358093
Molecular Formula: C15H23ClN4O2S
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261232-33-0 |
|---|---|
| Molecular Formula | C15H23ClN4O2S |
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)17-10-5-7-20(8-6-10)12-9-11(16)18-13(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,21) |
| Standard InChI Key | ZSLDAELPCYIMLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of three primary structural components:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4. Substituents include a chlorine atom at position 6 and a methylsulfanyl group (-SMe) at position 2 .
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Piperidine ring: A six-membered saturated heterocycle attached to the pyrimidine at position 4.
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tert-Butyl carbamate: A carbamic acid ester protecting group linked to the piperidine nitrogen via a carbonyl moiety .
The IUPAC name, tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261232-33-0 | |
| Molecular Formula | ||
| Molecular Weight | 358.9 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl | |
| InChIKey | ZSLDAELPCYIMLE-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves a multi-step strategy:
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Pyrimidine functionalization: 6-Chloro-2-methylsulfanylpyrimidin-4-amine undergoes nucleophilic substitution with a piperidine derivative to form the 4-piperidinylpyrimidine intermediate.
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Carbamate formation: The piperidine nitrogen is protected via reaction with tert-butyl carbamoyl chloride or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Reaction yields and purification methods remain undisclosed in public literature, though high-performance liquid chromatography (HPLC) is presumed for final product validation.
| Analog Structure | Target Pathway | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 6-Chloro-2-methylpyrimidine | Dihydrofolate reductase | 2.3 μM | |
| Piperidine-carbamates | Serotonin receptors | 15 nM |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Biological Profiling: Screen against kinase panels and microbial strains to validate hypothesized activities.
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ADMET Studies: Assess pharmacokinetic properties, including blood-brain barrier permeability.
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